ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound featuring a piperazine-1-carboxylate backbone linked to a 1,3-thiazole ring substituted with a 2,4-dimethylphenyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them suitable for targeting enzymes or receptors . The 1,3-thiazole moiety introduces aromaticity and electron-rich regions, which may contribute to binding affinity in protein-ligand interactions .
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-4-30-22(29)26-9-7-25(8-10-26)20(28)14-31-13-19(27)24-21-23-18(12-32-21)17-6-5-15(2)11-16(17)3/h5-6,11-12H,4,7-10,13-14H2,1-3H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXGAEOBTNXUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2,4-dimethylphenylamine with a thioamide in the presence of a suitable oxidizing agent.
Attachment of the piperazine ring: The thiazole derivative is then reacted with a piperazine derivative under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the intermediate product with ethyl chloroformate to yield this compound
Chemical Reactions Analysis
ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Scientific Research Applications
Ethyl 4-{2-[({[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate exhibits various biological activities that make it a candidate for drug development:
- Antidepressant Properties : Similar compounds have been evaluated for their potential as antidepressants. For instance, vortioxetine, a related piperazine derivative, has shown efficacy in treating depression and anxiety disorders due to its action on serotonin receptors .
- Anticancer Activity : Compounds with thiazole rings are often investigated for anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Psychiatric Disorders : Given its structural similarity to known antidepressants, this compound could be explored as a treatment option for major depressive disorder and generalized anxiety disorder.
- Cancer Treatment : Research into its cytotoxic effects could lead to the development of new cancer therapies targeting specific types of tumors.
Case Study 1: Antidepressant Efficacy
A study examining piperazine derivatives similar to this compound found that these compounds exhibited significant serotonin reuptake inhibition in vitro. This mechanism is crucial for their antidepressant effects, paralleling findings from vortioxetine research .
Case Study 2: Anticancer Activity
In vitro studies on thiazole-containing compounds have demonstrated their ability to induce apoptosis in cancer cell lines. These findings suggest that this compound may exhibit similar properties and warrant further investigation in preclinical models .
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
Substituent Effects : The 2,4-dimethylphenyl group in the target compound provides steric bulk and lipophilicity compared to smaller substituents like 4-methylthiazole or electron-withdrawing groups (e.g., dichlorobenzenesulfonyl) .
Linker Flexibility : The carbamoyl-methylsulfanyl acetyl spacer in the target compound may enhance conformational adaptability compared to rigid fused systems (e.g., imidazothiadiazole derivatives) .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
*Hypothetical data based on Glide XP scoring methodology described in .
Key Findings:
Lipophilicity : The target compound’s higher LogP compared to the oxadiazole analog suggests better membrane permeability but lower aqueous solubility.
Binding Affinity : The 1,3-thiazole core and flexible spacer likely contribute to its superior docking scores over analogs with rigid linkers or smaller substituents .
Synthetic Accessibility : The thiazole-ethyl analog achieves higher yields due to simpler synthetic routes, whereas the target compound’s multi-step synthesis (including carbamoyl protection) reduces efficiency .
Biological Activity
Ethyl 4-{2-[({[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a piperazine core linked to a thiazole moiety and an ethyl carboxylate group. The synthesis typically involves multistep reactions starting from readily available precursors. Key steps include:
- Formation of the thiazole ring.
- Introduction of the carbamoyl and sulfanyl groups.
- Final coupling to form the piperazine derivative.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:
- Caco-2 cells : Studies demonstrated a decrease in cell viability by up to 39.8% at specific concentrations (p < 0.001) .
- A549 cells : Activity was noted with some derivatives showing substantial inhibition of cell proliferation .
The biological activity of the compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific targets such as kinases or receptors involved in cancer progression.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways .
Pharmacological Profile
Case Studies
- Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications in the phenyl group significantly enhanced antitumor activity against Caco-2 cells. The presence of electronegative substituents was crucial for maximizing efficacy .
- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic contacts, indicating a potential pathway for drug design focused on enhancing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
